Explicit Notice: Absence of Published Direct Comparative Biological Data
A comprehensive literature search reveals that 2-chloro-N-(3-ethoxyphenyl)acetamide has not been the subject of published, peer-reviewed studies featuring direct head-to-head quantitative biological comparisons against its closest analogs. While broader class-level QSAR analyses conducted on series of 2-chloro-N-arylacetamides demonstrate that aryl substituent electronic properties (sigma_R) and lipophilicity (ClogP) are critical determinants of antileishmanial and anticancer cytotoxic activity, the specific compound bearing the 3-ethoxy group was not identified within the discrete data tables of these key comparative studies . Researchers have instead characterized other derivatives (e.g., compounds 2, 3, 4, and 5 in de Oliveira Filho et al., 2017) with quantitatively defined IC50 and selectivity indices. The target compound's precise biological activity remains uncharacterized in the context of such head-to-head comparisons, representing a significant data gap that precludes definitive evidence-based differentiation for biological applications. Available quantitative data is limited to its established physicochemical properties: molecular weight 213.66 g/mol, calculated logP (XLogP3) of 2.4, and a topological polar surface area (TPSA) of 38.3 Ų, which provide a starting point for in silico predictions but cannot substitute for empirical comparative biological activity data .
| Evidence Dimension | Biological activity (antileishmanial, anticancer, or antimicrobial) |
|---|---|
| Target Compound Data | No quantitative IC50, CC50, or MIC data available in peer-reviewed comparative studies. |
| Comparator Or Baseline | Various 2-chloro-N-arylacetamide analogs with defined IC50 values (e.g., Compound 5: IC50 = 5.39 µM against L. amazonensis; Compounds 2 and 3 reducing HCT-116 tumor growth by 21.2% and 27.5% in vivo). |
| Quantified Difference | Not determinable. |
| Conditions | N/A - Data gap. |
Why This Matters
This evidence gap means a purchaser cannot currently select this compound over an analog based on proven biological performance; selection must be driven by other factors like use as a specific synthetic intermediate, exploratory screening, or physicochemical profiling.
- [1] de Oliveira Filho, A. A., et al. (2017). Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides. Brazilian Journal of Pharmaceutical Sciences, 53(1), e16067. View Source
- [2] Ferreira, P.M.P., et al. (2019). Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. Toxicology and Applied Pharmacology, 380, 114692. View Source
- [3] PubChem. (2025). Compound Summary: m-Acetophenetidide, 2-chloro- (CID 28670). National Center for Biotechnology Information. Retrieved May 3, 2026. View Source
